N-methoxy-N-methyl-2-phenylbutanamide
Description
N-methoxy-N-methyl-2-phenylbutanamide is a specific chemical compound that belongs to a broader, highly valued class of reagents known as N-methoxy-N-methyl amides, or more commonly, Weinreb amides. While this specific molecule may not be the subject of a vast body of individual research, its structure is representative of a class of substrates that are fundamentally important in modern synthetic chemistry. Its significance is best understood through the lens of the functional group it contains—the Weinreb amide—and the strategic advantages this group offers, particularly in the synthesis of complex, chiral molecules.
Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-N-methyl-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-11(12(14)13(2)15-3)10-8-6-5-7-9-10/h5-9,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBCRTLCXHMVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Strategies for N Methoxy N Methyl 2 Phenylbutanamide and Analogues
Established Synthetic Routes to N-Methoxy-N-methyl Amides from Carboxylic Acid Derivatives
The preparation of Weinreb amides from carboxylic acids and their derivatives is a cornerstone of organic synthesis, with several well-established and reliable methods available to chemists. orientjchem.orgresearchgate.net These routes typically involve the activation of the carboxylic acid moiety to facilitate nucleophilic attack by N,O-dimethylhydroxylamine.
Acylation Reactions with N,O-Dimethylhydroxylamine Hydrochloride
The most fundamental and widely used method for synthesizing Weinreb amides is the direct acylation of N,O-dimethylhydroxylamine, typically used as its hydrochloride salt for easier handling. wikipedia.orgwisc.edu This reaction involves an activated carboxylic acid derivative, most commonly an acid chloride. mychemblog.com The general procedure starts with the conversion of a carboxylic acid, such as 2-phenylbutanoic acid, to its corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride. mychemblog.com The resulting acyl chloride is then treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the liberated HCl and facilitate the formation of the N-methoxy-N-methyl amide. wisc.edumychemblog.com
The reaction can also be performed starting from other activated carboxylic acid forms like anhydrides. orientjchem.org Esters and lactones can also be converted to Weinreb amides using reagents like trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (Me₂AlCl) to mediate the reaction with N,O-dimethylhydroxylamine. wikipedia.orgmychemblog.com
Carboxylic Acid Activation Strategies: Chloroformates, Phosphonate Reagents, and Coupling Agents
To circumvent the often harsh conditions required for acid chloride formation, various carboxylic acid activation strategies have been developed. These methods generate a highly reactive species in situ, which then readily reacts with N,O-dimethylhydroxylamine. researchgate.netresearchgate.net
Chloroformates: Alkyl chloroformates, such as isobutyl chloroformate, react with carboxylic acids in the presence of a base to form a mixed anhydride (B1165640). This mixed anhydride is a potent acylating agent that smoothly reacts with N,O-dimethylhydroxylamine to yield the desired Weinreb amide. researchgate.netresearchgate.net
Phosphonate Reagents: Reagents like Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its pyrrolidino analogue (PyBop) are effective coupling agents. researchgate.netpeptide.com They activate the carboxyl group, enabling its efficient conversion to the Weinreb amide. researchgate.net Another approach involves using phosphonitrilic chloride trimer (PNT) as an activating agent under mild conditions. iajpr.com
Coupling Agents: A vast array of peptide coupling reagents have been successfully employed for Weinreb amide synthesis. peptide.comtandfonline.com These reagents are designed to facilitate amide bond formation with minimal side reactions and racemization, which is particularly crucial when dealing with chiral carboxylic acids like 2-phenylbutanoic acid. researchgate.netnih.gov Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. peptide.com Other uronium/aminium-based reagents such as HBTU, HATU, and TBTU are also highly efficient. peptide.com Triazine derivatives like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) have also proven to be effective for this transformation. orientjchem.orgresearchgate.net
| Activation Strategy | Reagent Example | Key Features |
| Mixed Anhydrides | Isobutyl chloroformate | Forms a reactive mixed anhydride intermediate. |
| Phosphonium Salts | PyBop, BOP | Effective for peptide-like couplings; produces less toxic byproducts. researchgate.net |
| Carbodiimides | DCC, DIC (+ HOBt) | Widely used, minimizes racemization with additives. peptide.com |
| Uronium/Aminium Salts | HBTU, HATU | Fast reaction times and high efficiency. peptide.com |
| Triazine Derivatives | CDMT | Efficient one-pot conversion from carboxylic acids. orientjchem.orgresearchgate.net |
N,N′-Carbonyldiimidazole (CDI)-Mediated Synthesis of Weinreb Amides
N,N′-Carbonyldiimidazole (CDI) is a popular and effective reagent for activating carboxylic acids. semanticscholar.orgthieme-connect.de The reaction proceeds by treating the carboxylic acid with CDI, which forms a highly reactive N-acylimidazolide intermediate and evolves carbon dioxide gas. thieme-connect.dechemspider.com This intermediate then readily reacts with N,O-dimethylhydroxylamine hydrochloride (which is neutralized in situ or by adding a base like N-methylmorpholine) to furnish the Weinreb amide in good yield. semanticscholar.orgchemspider.com
This method is advantageous because the byproducts, imidazole (B134444) and CO₂, are easily removed, simplifying the workup procedure. semanticscholar.org The reaction is typically carried out under mild conditions and is tolerant of various functional groups, making it a valuable alternative to methods requiring the preparation of acid chlorides. semanticscholar.orgchemspider.com
Contemporary Approaches to N-Methoxy-N-methyl-2-phenylbutanamide and Related Structures
Modern synthetic chemistry seeks to improve efficiency, atom economy, and functional group tolerance. In the context of Weinreb amide synthesis, this has led to the development of novel catalytic pathways and strategies that utilize direct bond functionalization, moving beyond classical activation methods.
Oxidative Amidation and Palladium-Catalyzed Aminocarbonylation Pathways
Oxidative Amidation: This approach involves the formation of an amide bond directly from aldehydes or alcohols, bypassing the need for a pre-formed carboxylic acid. organic-chemistry.org For instance, an aldehyde can be coupled with an amine in the presence of an oxidant. organic-chemistry.org While less common for Weinreb amides specifically, the principles of oxidative amidation represent a modern, more direct synthetic route. researchgate.netresearchgate.net
Palladium-Catalyzed Aminocarbonylation: This powerful method constructs the amide bond by combining an organic halide or triflate, carbon monoxide, and an amine in the presence of a palladium catalyst. orientjchem.orgrsc.org This strategy has been successfully applied to the synthesis of a wide range of Weinreb amides from aryl or vinyl halides and triflates. rsc.orgacs.orgnih.gov The reaction typically employs a palladium source, such as Pd(OAc)₂, a suitable ligand like Xantphos, and a source of carbon monoxide, often at atmospheric pressure. orientjchem.orgacs.org This methodology offers an environmentally benign alternative to traditional methods and demonstrates high functional group tolerance. orientjchem.orgrsc.org Heterogeneous catalysts, such as palladium nanoparticles supported on ZIF-8, have also been developed to facilitate catalyst recycling and improve the sustainability of the process. rsc.orgrsc.org
| Method | Substrates | Catalyst/Reagents | Key Advantages |
| Pd-Catalyzed Aminocarbonylation | Aryl/Vinyl Halides or Triflates, N,O-dimethylhydroxylamine, CO | Pd(OAc)₂, Xantphos | High functional group tolerance, direct conversion. orientjchem.orgacs.org |
| Heterogeneous Pd-Catalyzed Aminocarbonylation | Aryl Halides, N,O-dimethylhydroxylamine, CO | Pd/ZIF-8 | Recyclable catalyst, environmentally attractive. rsc.orgrsc.org |
Direct C−H Functionalization Strategies, including Difluoroallylation of Related Amides
A frontier in modern organic synthesis is the direct functionalization of otherwise inert C−H bonds. mdpi.comnih.gov The Weinreb amide group itself has emerged as a competent directing group in transition metal-catalyzed C−H activation. mdpi.comnih.gov The amide's carbonyl oxygen and methoxy (B1213986) group can coordinate to a metal center (e.g., palladium, rhodium, ruthenium), positioning the catalyst to selectively activate a nearby C−H bond, typically in the ortho position of an aromatic ring or at the β- or γ-position of an aliphatic chain. nih.govnih.govnih.gov
This strategy allows for the direct introduction of various functional groups, such as aryl, alkyl, or heteroatom groups, onto the molecule's scaffold without pre-functionalization. mdpi.comnih.gov For example, palladium-catalyzed C-H arylation has been demonstrated on substrates containing amide directing groups. mdpi.comnih.gov While specific examples focusing solely on this compound are not extensively detailed, the principles apply broadly to its analogues. The N-methoxy amide moiety has been shown to be a versatile directing group for a wide range of C-H functionalization reactions using Pd, Rh, and Ru catalysts. nih.gov
Advanced applications include the difluoroallylation of related amides. For instance, research has shown the palladium-catalyzed C(sp³)–H difluoroallylation of aliphatic amides, demonstrating the potential for complex modifications of amide-containing molecules through direct C-H functionalization pathways.
Asymmetric Synthesis and Kinetic Resolution in α-Substituted Weinreb Amide Preparations
The introduction of chirality at the α-position of Weinreb amides is a crucial step in the synthesis of enantiomerically pure compounds. Asymmetric synthesis and kinetic resolution are two primary strategies employed to achieve this.
Asymmetric Synthesis: This approach involves the use of chiral auxiliaries or catalysts to stereoselectively create the desired stereocenter. For α-substituted β-amino Weinreb amides, a common method is the addition of a prochiral Weinreb amide enolate to a sulfinimine. This reaction yields the desired syn-α-substituted β-amino acid derivatives after further transformations like hydrolysis or reduction. orientjchem.org The use of chiral ligands, such as N,N'-dioxides, in conjunction with metal catalysts has also proven effective in various asymmetric reactions, suggesting their potential applicability in the synthesis of chiral Weinreb amides. rsc.org
Kinetic Resolution: This technique separates a racemic mixture by selectively reacting one enantiomer at a faster rate than the other. Dynamic kinetic resolution (DKR) is an advanced form of this method where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer.
In the context of α-substituted amides, enzymatic methods have been particularly successful. For instance, stereoselective amino acid amidases can be used for the kinetic resolution of amino acid amides. nih.gov Dynamic kinetic resolution has been effectively applied to the synthesis of α-alkyl-substituted β-hydroxy amides through asymmetric transfer hydrogenation, yielding high diastereoselectivities and enantioselectivities. researchgate.net While direct enzymatic resolution on this compound itself is not widely documented, these examples with structurally similar amides highlight the potential of such methodologies.
The following table summarizes selected examples of asymmetric synthesis and kinetic resolution applied to related amide structures, demonstrating the high levels of stereocontrol achievable.
| Reaction Type | Substrate | Catalyst/Reagent | Product | diastereomeric ratio (dr) | enantiomeric excess (ee) | Yield (%) |
| Asymmetric Transfer Hydrogenation | α-alkyl-substituted β-ketoamides | pentafluorobenzenesulfonyl-DPEN-Ru catalyst | syn-β-hydroxy amides | 15-33:1 | 93-97% | 75-88% |
| Asymmetric Hydrogenation | α-amino-β-keto ester hydrochlorides | Iridium-SYNPHOS | anti β-hydroxy α-amino esters | up to 99% de | up to 92% | Good |
| Asymmetric N-acylation | Quinazolinone type benzamides | Cinnamic anhydrides | N–N axially chiral compounds | >19:1 | 89-94% | 71-96% |
Chemo- and Regioselective Synthesis of this compound Precursors
The synthesis of this compound relies on the availability of its key precursor, 2-phenylbutanoic acid. nih.gov The preparation of this and other precursors often requires chemo- and regioselective strategies to ensure the correct arrangement of functional groups and to avoid unwanted side reactions.
Formation of 2-Phenylbutanoic Acid: The synthesis of 2-phenylbutanoic acid can be achieved through various classical organic reactions. One common approach is the α-alkylation of phenylacetic acid derivatives. Careful selection of the base and alkylating agent is crucial for achieving high regioselectivity at the α-position.
Conversion to the Weinreb Amide: Once 2-phenylbutanoic acid is obtained, it can be converted to the corresponding Weinreb amide, this compound. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with N,O-dimethylhydroxylamine hydrochloride. wikipedia.org Alternatively, various peptide coupling reagents can be employed for the direct conversion of the carboxylic acid to the Weinreb amide. wikipedia.org Diboronic acid anhydride has also been reported as a catalyst for the dehydrative amidation of carboxylic acids to form Weinreb amides. rsc.org
The chemo- and regioselectivity of these reactions are generally high, as the reactivity of the carboxylic acid group dominates. The stability of the Weinreb amide functional group to a wide range of reagents allows for its formation in the presence of other functionalities. wikipedia.org
The following table outlines a general synthetic sequence for the preparation of this compound, highlighting the key precursors and reaction types.
| Step | Precursor | Reagent(s) | Product | Reaction Type |
| 1 | Phenylacetic acid ester | Base, Ethyl halide | Ethyl 2-phenylbutanoate | α-Alkylation |
| 2 | Ethyl 2-phenylbutanoate | H₂O, H⁺/OH⁻ | 2-Phenylbutanoic acid | Ester Hydrolysis |
| 3 | 2-Phenylbutanoic acid | SOCl₂ or (COCl)₂ | 2-Phenylbutanoyl chloride | Acyl Chloride Formation |
| 4 | 2-Phenylbutanoyl chloride | MeO(Me)NH·HCl, Base | This compound | Amidation |
This structured approach, focusing on selective transformations, ensures the efficient and controlled synthesis of the target Weinreb amide and its precursors.
Mechanistic Studies and Chemical Reactivity of N Methoxy N Methyl 2 Phenylbutanamide
Role as an Acyl Transfer Reagent in Directed Carbonyl Compound Synthesis
The primary utility of N-methoxy-N-methyl-2-phenylbutanamide lies in its function as a superior acyl transfer reagent, enabling the synthesis of ketones and aldehydes with high selectivity and yield. This reactivity stems from the inherent stability of the Weinreb amide group towards nucleophilic attack, a characteristic that has been widely exploited in the synthesis of complex molecules. nih.govnih.gov
Stereoselective Preparation of Ketones and Aldehydes via Organometallic Reagents
The reaction of this compound with organometallic reagents, such as Grignard and organolithium reagents, provides a reliable method for the stereoselective synthesis of ketones. beilstein-journals.org The N-methoxy-N-methylamide group facilitates the formation of a stable, chelated tetrahedral intermediate upon nucleophilic addition. nih.govresearchgate.net This intermediate prevents the common problem of over-addition, where a second equivalent of the organometallic reagent would typically react with the newly formed ketone to yield a tertiary alcohol. nih.govrsc.org
The stereocenter at the α-position of the 2-phenylbutanamide scaffold can influence the stereochemical outcome of subsequent reactions, making it a valuable building block in asymmetric synthesis. The choice of organometallic reagent and reaction conditions can be tailored to achieve the desired stereoselectivity in the resulting ketone.
Below is a representative table illustrating the synthesis of various ketones from a chiral this compound precursor.
| Organometallic Reagent (R-M) | Product (Ketone) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Phenylmagnesium Bromide | 1,2-diphenylbutan-1-one | 85 | 95:5 |
| Methyl lithium | 3-phenylpentan-2-one | 92 | >99:1 |
| Vinylmagnesium Bromide | 4-phenylhex-1-en-3-one | 78 | 90:10 |
| n-Butyllithium | 2-phenylhexan-3-one | 88 | 92:8 |
This is an illustrative table based on typical Weinreb amide reactivity; specific yields and diastereomeric ratios for this compound may vary based on experimental conditions.
Similarly, the reduction of this compound with hydride reagents, such as lithium aluminum hydride, affords the corresponding aldehyde in high yield, again avoiding over-reduction to the alcohol. nih.gov
Investigation of Selective Monoaddition Reactions in Weinreb Amide Transformations
The key to the selective monoaddition observed in Weinreb amide reactions is the formation of a stable five-membered cyclic tetrahedral intermediate. researchgate.netorganic-chemistry.org Upon nucleophilic attack by an organometallic reagent, the metal cation is chelated by the oxygen atoms of the carbonyl and the N-methoxy group. nih.gov This chelated intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup. nih.gov This stability effectively protects the intermediate from further nucleophilic attack, thus ensuring that only a single equivalent of the nucleophile is added. organic-chemistry.org
This mechanistic feature is a significant advantage over the use of other acylating agents like acid chlorides or esters, where the initially formed ketone is often more reactive than the starting material, leading to mixtures of products. rsc.orgresearchgate.net The reliability of this selective monoaddition has made Weinreb amides, including this compound, indispensable tools in modern organic synthesis.
Advanced Transformations and Novel Reaction Pathways Involving this compound Scaffolds
Beyond its role in simple acyl transfer, the this compound scaffold can be elaborated through more complex and novel reaction pathways, leading to the formation of diverse and structurally interesting molecules.
Acyl Substitution-Conjugate Addition Sequences
This compound can be a precursor to α,β-unsaturated ketones, which can then undergo conjugate addition reactions. A notable example is the sequential reaction of a Weinreb amide with a vinyl Grignard reagent, which first leads to the formation of a divinyl ketone. This is then followed by a Michael-type conjugate addition of a nucleophile. organic-chemistry.org This sequence allows for the construction of more complex carbon skeletons.
For instance, the reaction of an α,β-unsaturated Weinreb amide with an organocuprate reagent can lead to a selective 1,4-conjugate addition, introducing a new substituent at the β-position. While α,β-unsaturated amides are generally less reactive as Michael acceptors, their reactivity can be enhanced through various strategies. beilstein-journals.org
The following table illustrates a potential acyl substitution-conjugate addition sequence starting from an α,β-unsaturated derivative of this compound.
| Step 1: Acyl Substitution Reagent | Intermediate | Step 2: Conjugate Addition Reagent | Final Product | Overall Yield (%) |
| Vinylmagnesium Bromide | 1-phenylpent-1-en-3-one | Lithium dimethylcuprate | 4-phenyl-5-methylhexan-3-one | 75 |
| Propenyllithium | 2-phenylhept-2-en-4-one | Phenylmagnesium bromide (with CuI) | 2,5-diphenylheptan-4-one | 70 |
This table represents a conceptual reaction pathway based on established reactivity patterns of Weinreb amides and α,β-unsaturated systems.
Cyclization Reactions and Heterocycle Formation from Related Butanamide Structures
The butanamide backbone of this compound provides a framework for the synthesis of various heterocyclic compounds. Through strategic modifications of the butanamide structure, intramolecular cyclization reactions can be induced to form nitrogen- and oxygen-containing rings.
For example, a study on the cyclization of N-methoxy-N-(2-oxoalkyl)amides, which are structurally related to derivatives of this compound, has demonstrated the formation of substituted pyrrolidinone heterocycles. researchgate.net Specifically, the methylation of an N-hydroxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide to the corresponding N-methoxy derivative, followed by treatment with a base like potassium tert-butoxide (t-BuOK), resulted in the formation of a 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one intermediate. researchgate.net Further reaction with an excess of the base led to the formation of 1-methoxy-1,5-dihydro-2H-pyrrol-2-one. researchgate.net
This demonstrates that the butanamide scaffold, when appropriately functionalized, can serve as a precursor for the construction of valuable heterocyclic motifs.
Enantioselective Hydrogenation of α-Keto Weinreb Amides
The development of asymmetric catalytic methods has enabled the enantioselective transformation of functional groups. The enantioselective hydrogenation of α-keto Weinreb amides, derived from precursors like this compound, offers a direct route to chiral α-hydroxy Weinreb amides. These products are valuable intermediates in the synthesis of biologically active compounds.
Ruthenium-based catalysts, in particular, have shown high efficacy and enantioselectivity in the hydrogenation of α-keto amides. researchgate.net The use of chiral ligands on the metal center allows for the selective delivery of hydrogen to one face of the ketone, resulting in a high enantiomeric excess of one of the alcohol enantiomers.
The table below provides hypothetical data for the enantioselective hydrogenation of an α-keto derivative of this compound, based on reported results for similar substrates. researchgate.net
| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| [Ru((S)-Sunphos)(benzene)Cl]Cl | Methanol (B129727) | 50 | >99 | 98 |
| Ir/f-amphox | Dichloromethane | 25 | 98 | 95 |
| Rh-AMPP | Toluene | 40 | 95 | 92 |
This data is illustrative and based on the performance of these catalysts with other α-keto amides.
Elucidation of Reaction Intermediates and Transition States in this compound Chemistry
The key to the controlled reactivity of this compound lies in the formation of a stable tetrahedral intermediate upon nucleophilic attack. This stability is attributed to the formation of a five-membered chelate involving the metal from the organometallic reagent.
Reaction with Organometallic Reagents: A General Mechanistic Overview
When this compound reacts with an organometallic reagent, such as an organolithium or Grignard reagent, the nucleophilic carbon of the organometallic attacks the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate. The crucial feature of this intermediate is the chelation of the metal ion (e.g., Li⁺ or MgX⁺) by the oxygen of the carbonyl and the oxygen of the N-methoxy group. orientjchem.orgresearchgate.net This chelated intermediate is significantly more stable than the analogous intermediates formed from esters or acid chlorides.
This stable intermediate does not readily collapse to form a ketone under the reaction conditions. The ketone is only liberated upon aqueous workup, which protonates the oxygens and breaks down the chelate. This two-step process, with the stable intermediate, effectively prevents the newly formed ketone from reacting further with the organometallic reagent present in the reaction mixture, thus avoiding the formation of tertiary alcohols. organic-chemistry.org
Hypothetical Reaction Intermediates and Transition States
Based on the general mechanism for Weinreb amides, we can postulate the structure of the intermediates and transition states for the reaction of this compound with a generic organometallic reagent (R'-M).
Transition State 1 (TS1): The initial nucleophilic attack of the organometallic reagent on the carbonyl carbon proceeds through a transition state where the new C-C bond is partially formed, and the C=O double bond is partially broken. The metal cation would already begin to coordinate with the carbonyl oxygen and the methoxy (B1213986) oxygen.
Tetrahedral Intermediate (Int1): The product of the initial attack is the stable, five-membered cyclic tetrahedral intermediate. The geometry around the original carbonyl carbon is now tetrahedral.
Transition State 2 (TS2) and Ketone Formation (during workup): The breakdown of the tetrahedral intermediate is initiated by the addition of an aqueous acid. A transition state would be involved in the protonation steps and subsequent elimination of the N-methoxy-N-methylamine moiety to yield the final ketone product.
Computational Chemistry and Spectroscopic Studies: A Path to Elucidation
To move from this general understanding to a detailed elucidation for this compound, a combination of computational and experimental studies would be required.
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the reaction pathway. Such studies would provide valuable data on the geometries and energies of the reactants, transition states, and intermediates. This would allow for the creation of a detailed reaction coordinate diagram.
Spectroscopic Analysis: Techniques like in situ Infrared (IR) spectroscopy could be used to monitor the disappearance of the starting amide and the appearance of intermediates and products in real-time. mt.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures, could potentially be used to directly observe the stable tetrahedral intermediate. researchgate.net
Illustrative Data from Hypothetical Studies
The following tables represent the type of data that would be generated from detailed computational and experimental studies on the reaction of this compound with an organometallic reagent like methylmagnesium bromide (CH₃MgBr).
Table 1: Hypothetical Calculated Energies for Reaction Intermediates and Transition States
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 (TS1) | +12.5 |
| Tetrahedral Intermediate (Int1) | -25.8 |
| Products (Ketone + byproducts) | -15.2 |
Table 2: Hypothetical Key Bond Lengths in the Tetrahedral Intermediate (Int1) from DFT Calculations
| Bond | Bond Length (Å) |
| C-O⁻ | 1.35 |
| C-N | 1.48 |
| C-CH₃ (from Grignard) | 1.54 |
| Mg-O⁻ | 1.95 |
| Mg-O(Me) | 2.05 |
Table 3: Hypothetical Diagnostic IR and NMR Signals for Reaction Species
| Species | IR ν(C=O) (cm⁻¹) | ¹³C NMR δ(C=O) (ppm) |
| This compound | 1660 | 172 |
| Tetrahedral Intermediate (Int1) | N/A | ~85 |
| 3-Phenyl-2-pentanone (Product) | 1715 | 210 |
It is important to reiterate that the data presented in these tables are illustrative and hypothetical. Rigorous experimental and computational studies would be necessary to determine the actual values for this compound.
Structural Modifications, Derivatives, and Analogues of N Methoxy N Methyl 2 Phenylbutanamide
Design and Synthesis of N-Methoxy-N-methylated Butanamide Derivatives.arabjchem.orgmedchemexpress.com
The synthesis of N-methoxy-N-methylated butanamide derivatives is a focal point of research due to the potential biological activities of these compounds. ontosight.ai The design of new derivatives often involves modifying the butanamide backbone and the phenyl substituent to explore structure-activity relationships. nih.gov
Systematic Variations at the Phenyl Substituent and Butanamide Backbone.nih.gov
Systematic variations of the phenyl ring and the butanamide backbone can significantly influence the chemical and biological properties of the resulting molecules. ontosight.aiontosight.ai For instance, the introduction of different substituents on the phenyl ring can alter the compound's electronic properties and its interactions with biological targets. ontosight.ai Similarly, modifications to the butanamide backbone can affect its conformation and reactivity. ontosight.ai
Research has shown that N-phenethyl substitution in related morphinan (B1239233) structures can enhance binding affinity at opioid receptors. nih.gov This highlights the importance of the N-substituent in modulating biological activity. The synthesis of these derivatives often involves the acylation of N,O-dimethylhydroxylamine with a corresponding carboxylic acid derivative. researchgate.net
Table 1: Examples of N-Methoxy-N-methylamide Derivatives and their Synthetic Precursors
| Derivative | Precursor 1 | Precursor 2 |
|---|---|---|
| N-Methoxy-N-methylacetamide | Acetyl Chloride | N,O-Dimethylhydroxylamine hydrochloride |
| N-Methoxy-N-methylpent-4-enamide | 4-pentenoic acid | Oxalyl chloride, N,O-dimethylhydroxylamine hydrochloride |
| Aryl N-methoxyamides | Aryl carboxylic acids | N,O-dimethylhydroxylamine |
Synthesis of α-Substituted N-Methoxy-N-methylpropanamides and Acetamides.arabjchem.orgontosight.ai
The synthesis of α-substituted N-methoxy-N-methylpropanamides and acetamides allows for the introduction of chirality and further functionalization. Stereochemical and electronic interactions in these molecules have been studied using techniques like ¹H NMR spectroscopy. researchgate.net The preparation of these compounds can be achieved through various methods, including the reaction of α-substituted carboxylic acids with N,O-dimethylhydroxylamine. researchgate.net
For example, N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides have been synthesized to study the stereochemical and electronic interactions arising from the sulfinyl group. researchgate.net The synthesis of N-methoxy-N-methylacetamide itself can be accomplished by reacting acetyl chloride with N,O-dimethylhydroxylamine hydrochloride. chemicalbook.com
Exploration of Related N-Methoxy-N-methylated Amide Scaffolds
The versatility of the N-methoxy-N-methylamide group extends to its incorporation into various molecular scaffolds, serving as precursors for more complex structures.
N-Methoxy-N-methyl-beta-enaminoketoesters as Precursors for Heterocyclic Systems.biosynth.com
N-methoxy-N-methyl-β-enaminoketoesters are valuable precursors for the synthesis of heterocyclic compounds. acs.org They can be synthesized through the reaction of Weinreb amides with the lithium or sodium acetylide of ethyl propynoate. acs.orgacs.org This reaction proceeds through an acyl substitution-conjugate addition sequence. acs.orgacs.org These enaminoketoesters can then undergo cyclocondensation reactions to form a variety of heterocyclic systems, such as pyrazoles. acs.org
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide and Related Carbonyl Synthons.chemicalbook.com
N-methoxy-N-methyl-1H-imidazole-1-carboxamide and related compounds can act as carbonyl synthons, which are chemical species that can be converted into a carbonyl group. The N-methoxy-N-methylamide group in these contexts provides a stable and reactive handle for introducing carbonyl functionality into molecules. The development of N-heterocyclic carbene-catalyzed reactions has provided efficient routes to α-amino-β-keto esters, which are important building blocks in organic synthesis. beilstein-journals.org
Isomeric Considerations and Stereochemical Aspects in N-Methoxy-N-methyl-2-phenylbutanamide Synthesis
The synthesis of this compound, which contains a chiral center at the α-position to the carbonyl group, requires careful consideration of stereochemistry. The use of chiral starting materials or chiral catalysts is necessary to obtain enantiomerically pure products. The stereochemical outcome of reactions involving Weinreb amides can be influenced by the reaction conditions and the nature of the reactants.
For instance, in the synthesis of α-substituted N-methoxy-N-methylpropanamides, the stereochemistry at the α-carbon is a critical aspect. researchgate.net The conformation of these molecules and the potential for intramolecular interactions can play a role in their reactivity and spectroscopic properties. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of N Methoxy N Methyl 2 Phenylbutanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Comprehensive experimental data from ¹H NMR and ¹³C NMR spectroscopy, which are crucial for the definitive structural confirmation and elucidation of the carbon framework of N-methoxy-N-methyl-2-phenylbutanamide, remain elusive in surveyed research. Consequently, a detailed analysis of its proton and carbon chemical shifts, coupling constants, and connectivity is not possible at this time.
Proton (¹H) NMR Spectroscopic Analysis for Structural Confirmation and Connectivity
Specific, experimentally verified ¹H NMR data for this compound is not available in the public domain. A theoretical analysis would predict characteristic signals for the methoxy (B1213986), N-methyl, phenyl, and butanamide moieties; however, without experimental data, a precise assignment of chemical shifts and coupling constants cannot be provided.
Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Elucidation
Similarly, detailed ¹³C NMR spectral data for this compound has not been reported in the available literature. Such data would be instrumental in confirming the carbon skeleton of the molecule, but is currently unavailable for analysis.
Two-Dimensional NMR Techniques for Complex Structural Assignment
Advanced structural assignment using two-dimensional NMR techniques such as COSY, HSQC, and HMBC would provide unambiguous confirmation of the compound's structure. However, no studies employing these methods for this compound have been found in the public record.
Application of NMR in Conformational Analysis and Tautomerism Studies of Related Amides
While conformational and tautomeric studies have been conducted on related N-alkoxyamides, particularly concerning hindered rotation around the amide C-N bond, no such specific research has been published for this compound.
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis
Electron Ionization Mass Spectrometry (EI-MS)
A detailed analysis of the fragmentation pathways of this compound through Electron Ionization Mass Spectrometry (EI-MS) is precluded by the absence of its mass spectrum in scientific databases. While predictable fragmentation patterns would include cleavage of the amide bond and rearrangements, a definitive analysis requires experimental data.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of thermally labile or non-volatile compounds like this compound. In positive ion mode, the molecule is expected to readily form a protonated molecule, [M+H]⁺.
Predicted ESI-MS Fragmentation of this compound:
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
| 208.13 | 147.08 | 2-Phenylbutanoyl cation | C2H6NO |
| 208.13 | 119.09 | Phenylpropyl cation | C3H8NO |
| 208.13 | 91.05 | Tropylium cation | C5H12NO2 |
| 208.13 | 61.04 | N-methoxy-N-methylaminyl radical cation | C7H8O |
Note: This table is predictive and based on general fragmentation patterns of similar compounds.
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Exact Mass Determination
Quadrupole time-of-flight mass spectrometry (QTOF-MS) is a high-resolution mass spectrometry technique that allows for the precise determination of the mass-to-charge ratio of an ion. This accuracy is crucial for confirming the elemental composition of a molecule. For this compound (C₁₂H₁₇NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.
The exact mass of this compound is reported as 207.12593. chemicalbridge.co.uk High-resolution mass spectrometry would be expected to provide a measured mass very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
Exact Mass Data for this compound:
| Molecular Formula | Species | Theoretical Exact Mass (m/z) |
| C₁₂H₁₇NO₂ | [M+H]⁺ | 208.13321 |
| C₁₂H₁₇NO₂ | [M+Na]⁺ | 230.11516 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Insights
Analysis of Diagnostic Stretching Frequencies
While a specific experimental IR and Raman spectrum for this compound is not available in the surveyed literature, the expected diagnostic stretching frequencies can be inferred from data on similar molecules. researchgate.net
Predicted Diagnostic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| C=O (Amide) | Stretching | 1680 - 1640 | Medium |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Strong |
| C-H (Aliphatic) | Stretching | 2980 - 2850 | Strong |
| C-N (Amide) | Stretching | 1400 - 1300 | Medium |
| C-O (Methoxy) | Stretching | 1100 - 1000 | Medium |
Elucidation of Conformational Preferences via IR Spectroscopy
Infrared spectroscopy can be a powerful tool for studying the conformational isomers of molecules. The position and shape of certain absorption bands, particularly the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands in related secondary amides, are sensitive to the local conformation. In the case of the tertiary amide this compound, the C=O stretching frequency can be influenced by the orientation of the substituents around the amide bond and the phenyl ring.
Studies on similar amides have shown that different conformers can exhibit distinct C=O stretching frequencies. researchgate.net By analyzing the IR spectrum in different solvents or at various temperatures, it may be possible to identify the presence of multiple conformers and deduce the more stable conformations of this compound in different environments. However, without experimental data, a definitive conformational analysis is not possible.
X-ray Crystallography for Solid-State Structural Determination
A search of the crystallographic literature did not yield a solved crystal structure for this compound. However, crystal structures of related benzamides and N-methoxy-N-methylamides have been reported. iucr.orgnih.govresearchgate.net These studies reveal key structural features that can be extrapolated to predict the likely solid-state structure of the title compound. For instance, in related amides, the amide group is often found to be nearly planar, and the phenyl ring is typically twisted out of the plane of the amide group to minimize steric hindrance. iucr.org Intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, would dictate the crystal packing.
Theoretical and Computational Chemistry Approaches to N Methoxy N Methyl 2 Phenylbutanamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and energetics of N-methoxy-N-methyl-2-phenylbutanamide. These calculations offer a balance between accuracy and computational cost, making them ideal for studying molecules of this size.
Investigation of Molecular Conformations and Energy Minima
The flexibility of this compound arises from the rotation around its single bonds, leading to various possible conformations. Computational scans of the potential energy surface, followed by geometry optimizations, can identify the most stable conformers. These stable structures correspond to energy minima on the potential energy surface.
For N-methoxy-N-methylamides, the pyramidalization of the amide nitrogen is a noteworthy structural feature that has been observed in computational and experimental studies. researchgate.net The relative energies of different conformers, such as anti-periplanar and syn-periplanar arrangements of key substituents, can be calculated to determine their populations at thermal equilibrium.
Table 1: Calculated Relative Energies of this compound Conformers (Illustrative Data)
| Conformer | Dihedral Angle (C-C-N-O) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 178.5° | 0.00 |
| B | 65.2° | 1.25 |
| C | -68.9° | 1.30 |
| D | 5.4° | 3.50 |
This table presents hypothetical data to illustrate the concept of relative conformational energies.
Prediction of Spectroscopic Parameters to Aid Experimental Assignment
DFT calculations are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and assign spectral features. mdpi.comresearchgate.net
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. mdpi.com These predictions are based on the calculated electron density around the nuclei and can help in the assignment of complex experimental spectra.
Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. mdpi.com These calculated frequencies, after appropriate scaling, can be matched with experimental vibrational bands to identify specific functional groups and their vibrational modes, such as the characteristic C=O stretching frequency of the amide group.
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative Data)
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| 13C NMR (C=O) | 172.5 ppm | 171.8 ppm |
| 1H NMR (N-CH3) | 3.20 ppm | 3.18 ppm |
| IR Frequency (C=O stretch) | 1685 cm-1 | 1680 cm-1 |
This table contains hypothetical data to demonstrate the correlation between predicted and experimental spectroscopic values.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a key methodology for elucidating the detailed mechanisms of chemical reactions involving this compound.
Characterization of Transition States and Determination of Reaction Barriers
By mapping the reaction pathway, computational methods can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are employed to locate these transition states.
Computational Exploration of Competing Reaction Pathways
In many chemical transformations, multiple reaction pathways may be possible. Computational chemistry allows for the exploration of these competing pathways. mdpi.com By calculating the activation energy barriers for each potential route, the most favorable reaction mechanism can be identified as the one with the lowest energy barrier. This is particularly useful in understanding the regioselectivity and stereoselectivity of reactions.
Analysis of Solvation Effects and Intermolecular Interactions
The behavior of this compound in a condensed phase is significantly influenced by its interactions with solvent molecules and other solute molecules.
Solvation Models: The effect of a solvent on the properties and reactivity of the compound can be modeled using either explicit or implicit solvation models. Explicit models involve including individual solvent molecules in the calculation, while implicit models represent the solvent as a continuous medium with a specific dielectric constant. These models help in understanding how the solvent can stabilize different conformers, intermediates, and transition states.
Intermolecular Interactions: The nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, can be analyzed. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions in the crystalline state. nih.gov Understanding these interactions is crucial for predicting the compound's physical properties, such as its boiling point and solubility, as well as its behavior in biological systems. Molecular dynamics simulations can also be employed to study the dynamic nature of these interactions in solution. nih.gov
Analytical Methodologies for Isolation, Purity Assessment, and Quantification
Chromatographic Separation Techniques for N-Methoxy-N-methyl-2-phenylbutanamide
Chromatography is the cornerstone of analytical procedures for this compound, enabling its separation from starting materials, reagents, byproducts, and degradation products. The choice of technique is dictated by the specific analytical goal, whether it be preparative isolation, reaction monitoring, or trace-level impurity analysis.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purification and quantitative analysis of this compound due to its high resolution, sensitivity, and applicability to a wide range of compounds. asianjpr.com The development of a robust HPLC method involves a systematic optimization of several key parameters to achieve the desired separation.
The initial step in method development is the selection of an appropriate stationary phase. Given the moderate polarity of this compound, a reversed-phase column, such as a C18 or C8, is typically the preferred choice. These columns separate compounds based on their hydrophobicity.
The mobile phase composition is then optimized to achieve adequate retention and resolution of the analyte from potential impurities. A common starting point is a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). pharmainfo.in Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often employed to ensure the timely elution of all components with good peak shape. The pH of the aqueous component of the mobile phase can also be adjusted to control the ionization state of any acidic or basic impurities, thereby altering their retention times.
Optimization of flow rate, column temperature, and injection volume is also critical for achieving sharp, symmetrical peaks and reproducible results. A photodiode array (PDA) detector is often used to monitor the elution, providing spectral information that can aid in peak identification and purity assessment. researchgate.net
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Thin Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound. longdom.orgchemistryhall.com It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product and any byproducts.
The choice of the stationary phase for TLC is typically silica (B1680970) gel, a polar adsorbent. The mobile phase, or eluent, is a mixture of solvents, the polarity of which is adjusted to achieve optimal separation. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent such as hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. silicycle.com By varying the ratio of these solvents, the retention factor (Rf) of the spots can be manipulated to achieve clear separation. orgchemboulder.comlibretexts.org
Visualization of the separated spots on the TLC plate is often achieved using a UV lamp, as the phenyl group in this compound is UV-active. youtube.com The spots will appear as dark areas on a fluorescent background. Staining with reagents like potassium permanganate (B83412) can also be used for visualization, particularly for compounds that are not UV-active.
Table 2: Example TLC Solvent Systems for this compound
| Solvent System (v/v) | Typical Rf Range | Application |
| 30% Ethyl Acetate in Hexane | 0.3 - 0.5 | Reaction Monitoring |
| 50% Ethyl Acetate in Hexane | 0.5 - 0.7 | Purity Assessment |
| 5% Methanol in Dichloromethane | 0.4 - 0.6 | Separation of Polar Impurities |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, GC-MS can be particularly useful for identifying volatile impurities or for analyzing the compound after conversion to a more volatile derivative.
Derivatization, such as through acylation, can be employed to increase the volatility and thermal stability of the analyte. nih.gov This is a common strategy for compounds containing polar functional groups. The resulting derivatives often exhibit improved chromatographic peak shapes and can provide characteristic mass spectra that aid in structural elucidation.
In GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound and its impurities. The fragmentation pattern can offer valuable structural information about the molecule. For this compound, characteristic fragments would be expected from the cleavage of the amide bond and the phenylbutane side chain.
Advanced Detection and Quantification Strategies
Accurate quantification of this compound is essential for yield calculations, purity determination, and formulation analysis. Advanced detection and quantification strategies are employed in conjunction with chromatographic separation to ensure reliable and precise results.
Spectrophotometric Detection in Chromatographic Systems (e.g., UV-Vis)
Ultraviolet-Visible (UV-Vis) spectrophotometry is the most common detection method used with HPLC for the analysis of this compound. nih.gov The presence of the phenyl group in the molecule results in strong absorption of UV light at specific wavelengths. A UV-Vis detector measures the absorbance of the column eluent at a selected wavelength, and the response is proportional to the concentration of the analyte.
The selection of the detection wavelength is a critical step in method development. The wavelength of maximum absorbance (λmax) for this compound would be determined by acquiring a UV spectrum of a pure standard. This ensures the highest sensitivity for the analyte. A photodiode array (PDA) detector can acquire the entire UV spectrum at each point in the chromatogram, which is useful for confirming peak identity and assessing peak purity. researchgate.net
Internal Standardization Methods for Quantitative Analysis
For highly accurate and precise quantification, an internal standardization method is often employed. nih.gov This technique involves adding a known amount of a different, but structurally similar, compound (the internal standard) to all samples, calibration standards, and quality control samples.
The internal standard should be a compound that is not present in the original sample, is well-resolved from the analyte and all other components in the chromatogram, and has similar chemical and physical properties to the analyte. researchgate.net By plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte, a calibration curve is constructed. This method compensates for variations in injection volume, sample preparation, and instrument response, leading to more robust and reliable quantitative results.
Table 3: Criteria for Selecting an Internal Standard for this compound Analysis
| Criterion | Rationale |
| Structural Similarity | Ensures similar extraction efficiency and chromatographic behavior. |
| Chromatographic Resolution | The internal standard peak must be baseline-separated from the analyte and any impurities. |
| Non-Interference | Must not be naturally present in the sample matrix. |
| Stability | Should be stable throughout the sample preparation and analysis process. |
| Commercially Available | Ease of acquisition in high purity. |
Considerations for Sample Preparation and Matrix Effects in Analytical Protocols
The accurate and precise quantification of this compound in various matrices is critically dependent on the methodologies employed for sample preparation. The primary objectives of these procedures are to isolate the analyte from complex sample constituents, minimize its degradation, and reduce interferences that can lead to inaccurate measurements. The inherent nature of the sample matrix, be it biological, environmental, or synthetic, can significantly influence the choice of extraction and clean-up techniques. Furthermore, the presence of endogenous or exogenous materials can lead to matrix effects, a phenomenon that can either suppress or enhance the analyte's signal during analysis, particularly in mass spectrometry-based methods.
Sample Preparation Strategies
Given the neutral and moderately lipophilic character of this compound, several sample preparation techniques can be effectively employed. The selection of an appropriate method is contingent upon the sample volume, the concentration of the analyte, and the desired level of sample purity.
Liquid-Liquid Extraction (LLE) is a versatile and widely used technique for the extraction of neutral compounds from aqueous matrices. tyextractor.comwpmucdn.com This method relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, solvents such as ethyl acetate, dichloromethane, or methyl tert-butyl ether would be suitable extraction solvents. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to ensure the analyte remains in its neutral form. Multiple extractions are often performed to maximize the recovery of the analyte. mnstate.edu
Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE, particularly for complex biological samples. chromatographyonline.comresearchgate.net SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities are washed away. Subsequently, the analyte is eluted with a small volume of a strong organic solvent. youtube.com For a compound like this compound, reversed-phase SPE cartridges, such as those packed with C8 or C18 bonded silica, would be appropriate. mdpi.com The selection of washing and elution solvents is critical to achieving high recovery and purity. A typical SPE protocol would involve conditioning the cartridge, loading the sample, washing with a weak solvent to remove interferences, and finally eluting the analyte with a strong solvent like methanol or acetonitrile. youtube.com
The following table summarizes key considerations for these sample preparation techniques:
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid sample |
| Selectivity | Moderate | High |
| Solvent Consumption | High | Low |
| Automation Potential | Low | High |
| Typical Solvents | Ethyl acetate, Dichloromethane, MTBE | Methanol, Acetonitrile (for elution) |
| Common Sorbents | Not Applicable | C8, C18, Polymer-based |
| Key Optimization Steps | Solvent choice, pH adjustment, number of extractions | Sorbent selection, wash and elution solvent optimization |
Understanding and Mitigating Matrix Effects
Matrix effects are a significant challenge in quantitative analysis, especially when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). longdom.orgnih.gov These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. nih.gov This can result in a significant underestimation or overestimation of the analyte's concentration.
Several strategies can be employed to identify, assess, and mitigate matrix effects:
Post-Column Infusion: This method involves infusing a constant flow of a standard solution of the analyte directly into the mass spectrometer while a blank matrix extract is injected into the LC system. Any deviation in the analyte's signal at the retention time of potential interferences indicates the presence of matrix effects. nih.gov
Matrix-Matched Calibration: To compensate for matrix effects, calibration standards can be prepared in a blank matrix that is free of the analyte. longdom.org This approach helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification. nih.gov
Use of Internal Standards: The addition of a known concentration of an internal standard to all samples, standards, and blanks is a widely accepted method to correct for matrix effects. researchgate.net An ideal internal standard is a stable isotope-labeled version of the analyte, as it will have nearly identical chemical and physical properties and will co-elute with the analyte, experiencing the same degree of ion suppression or enhancement. chromatographyonline.com If a stable isotope-labeled standard is not available, a structurally similar compound with a close retention time can be used.
Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte's ionization. chromatographyonline.com However, this approach may compromise the sensitivity of the assay if the analyte concentration is already low.
The following table outlines common strategies for mitigating matrix effects:
| Mitigation Strategy | Principle | Advantages | Disadvantages |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix. | Compensates for proportional matrix effects. | Requires a readily available and consistent blank matrix. |
| Internal Standard (IS) Use | A known amount of a similar compound is added to all samples. | Corrects for both matrix effects and variability in sample processing. | An appropriate IS, especially a stable isotope-labeled one, may not be available or can be costly. |
| Sample Dilution | The sample is diluted to reduce the concentration of matrix components. | Simple and can be effective for highly concentrated samples. | Reduces analyte concentration, potentially compromising sensitivity. |
| Optimized Sample Cleanup | More rigorous extraction and cleanup to remove interferences. | Reduces the source of matrix effects. | Can be time-consuming and may lead to analyte loss. |
| Chromatographic Separation Improvement | Modifying LC conditions to separate the analyte from interfering peaks. | Can eliminate co-elution issues. | May require significant method development and longer run times. |
Emerging Research Directions and Future Perspectives in N Methoxy N Methyl 2 Phenylbutanamide Chemistry
Catalytic Asymmetric Transformations Utilizing N-Methoxy-N-methyl-2-phenylbutanamide as a Chiral Building Block
The core structure of this compound, featuring a stereogenic center at the α-position to the carbonyl group, makes it a promising candidate as a chiral building block in catalytic asymmetric transformations. Future research could explore its utility as a chiral auxiliary, directing the stereochemical outcome of reactions at other parts of a molecule to which it is temporarily attached.
One potential avenue of investigation involves the diastereoselective reduction of the Weinreb amide itself, catalyzed by a chiral transition metal complex. The inherent chirality of the substrate could work in concert with a chiral catalyst to achieve high levels of stereocontrol, affording enantioenriched alcohols upon cleavage of the N-O bond.
Furthermore, the phenyl group at the α-position could serve as a handle for catalyst coordination in directed C-H functionalization reactions. A chiral catalyst could differentiate between the enantiotopic C-H bonds on the ethyl group or the aromatic ring, leading to the asymmetric installation of new functional groups.
Table 1: Potential Catalytic Asymmetric Transformations
| Transformation | Catalyst System (Hypothetical) | Potential Product |
|---|---|---|
| Diastereoselective Reduction | Chiral Ruthenium or Rhodium complex | Enantioenriched α-phenyl butanol derivatives |
| Asymmetric C-H Functionalization | Chiral Palladium or Iridium complex | Asymmetrically functionalized phenylbutanamide derivatives |
Integration of this compound into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and atom economy. The robust nature of the Weinreb amide moiety in this compound makes it an attractive component for such transformations.
Future research could focus on designing novel MCRs where this compound acts as one of the starting materials. For instance, a Passerini or Ugi-type reaction could potentially incorporate the chiral fragment into a more complex molecular scaffold, with the Weinreb amide serving as a latent carbonyl group for subsequent transformations.
In cascade processes, the initial reaction at a different site of the molecule could trigger a subsequent intramolecular reaction involving the Weinreb amide. For example, the generation of a nucleophile within the molecule could lead to a cyclization reaction onto the amide carbonyl, forming chiral heterocyclic structures.
Development of Novel Reagents and Methodologies Based on the Weinreb Amide Moiety for Stereocontrolled Synthesis
The Weinreb amide is renowned for its ability to react with organometallic reagents to produce ketones without over-addition. This reactivity can be harnessed to develop novel, chiral reagents derived from this compound for stereocontrolled synthesis.
One area of exploration could be the synthesis of chiral α-phenyl ketones with high enantiopurity. By reacting this compound with a variety of organometallic reagents, a library of chiral ketones could be generated. These ketones are valuable precursors for the synthesis of more complex chiral molecules.
Furthermore, methodologies could be developed where the Weinreb amide acts as a linchpin, connecting two different molecular fragments. A sequential addition of two different organometallic reagents, under carefully controlled conditions, could potentially lead to the stereoselective formation of tertiary alcohols.
Table 2: Potential Novel Reagents and Methodologies
| Reagent/Methodology | Description | Application |
|---|---|---|
| Chiral Ketone Synthesis | Reaction of this compound with Grignard or organolithium reagents. | Synthesis of enantioenriched building blocks for pharmaceuticals and natural products. |
| Sequential Double Addition | Stepwise addition of two distinct organometallic reagents to the Weinreb amide. | Stereoselective synthesis of chiral tertiary alcohols. |
Exploration of this compound in Complex Molecule Synthesis and Functionalization
The ultimate test for any new chiral building block is its successful application in the total synthesis of complex, biologically active molecules. The structural features of this compound make it a plausible starting point or intermediate in the synthesis of various natural products and pharmaceutical agents that contain a chiral α-phenyl moiety.
Future synthetic campaigns could strategically incorporate this compound to set a key stereocenter early in the synthesis. The Weinreb amide functionality provides a versatile handle for further elaboration of the carbon skeleton.
Moreover, the functionalization of complex molecules containing the this compound core could be explored. Late-stage modification of such molecules through reactions targeting the Weinreb amide or other parts of the structure could provide access to a diverse range of analogues for structure-activity relationship studies.
Q & A
Q. What are the standard synthetic routes for N-methoxy-N-methyl-2-phenylbutanamide in academic laboratories?
The synthesis of structurally related amides often involves multi-step reactions starting from substituted phenols or activated carbonyl intermediates. For example, analogous compounds are synthesized via condensation reactions between amines (e.g., N-methylmethoxyamine) and activated carboxylic acid derivatives (e.g., 2-phenylbutanoyl chloride). A typical protocol involves refluxing the reactants in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmospheres, followed by purification via column chromatography . Adaptations of methods used for N-(2-methoxy-benzyl)-acetamide synthesis (e.g., ethanol-mediated reflux of amines with carboxylic acids) may also be applicable .
Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and methoxy/methyl groups. Compare spectral data to databases like NIST Chemistry WebBook for validation .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade compounds) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula .
Q. What safety precautions are critical when handling this compound?
- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.
- Avoid inhalation or skin contact; work in a fume hood.
- Dispose of waste via certified chemical disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and conformational data. For example, crystallographic studies of N-(2-methoxy-benzyl)-acetamide revealed intramolecular hydrogen bonding and planarity of the amide group, which can guide structure-activity relationship (SAR) studies . Similar approaches can resolve discrepancies in spectroscopic data for the target compound .
Q. What computational strategies are effective in predicting the biological activity of this compound analogs?
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. For instance, nitro and methoxy groups in related amides showed enhanced binding affinities in silico .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
Q. How can researchers address contradictory data in reaction yields during scale-up synthesis?
- Mechanistic Studies : Use kinetic analysis (e.g., variable-temperature NMR) to identify rate-limiting steps.
- Process Optimization : Adjust solvent polarity (e.g., switch from ethanol to acetonitrile) or catalyst loading. Methods from scaled syntheses of similar compounds, such as N-methylated benzamides, provide benchmarks .
Q. What role do substituent effects play in the stability of this compound under acidic/basic conditions?
- The methoxy group increases electron density on the amide carbonyl, potentially enhancing resistance to hydrolysis.
- Comparative studies with analogs (e.g., N-phenylacetamides) suggest that steric hindrance from the methyl group further stabilizes the compound against nucleophilic attack .
Methodological Notes
- Synthetic Optimization : For reproducibility, document reaction parameters (e.g., solvent purity, stirring rate) meticulously .
- Data Validation : Cross-reference spectroscopic data with authoritative databases (e.g., PubChem, NIST) to mitigate interpretation errors .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
